molecular formula C21H18ClNO2 B12135558 4-Chloro-3,5-dimethylphenyl diphenylcarbamate

4-Chloro-3,5-dimethylphenyl diphenylcarbamate

Cat. No.: B12135558
M. Wt: 351.8 g/mol
InChI Key: XJVWWHMJYROBPB-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylphenyl diphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, which is further connected to a diphenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethylphenyl diphenylcarbamate typically involves the reaction of 4-chloro-3,5-dimethylphenol with diphenylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:

4-Chloro-3,5-dimethylphenol+Diphenylcarbamoyl chloride4-Chloro-3,5-dimethylphenyl diphenylcarbamate+HCl\text{4-Chloro-3,5-dimethylphenol} + \text{Diphenylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Chloro-3,5-dimethylphenol+Diphenylcarbamoyl chloride→4-Chloro-3,5-dimethylphenyl diphenylcarbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethylphenyl diphenylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding phenol and diphenylamine.

    Oxidation and Reduction: The phenyl rings can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the carbamate group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 4-Chloro-3,5-dimethylphenol and diphenylamine.

    Oxidation: Oxidized phenyl derivatives.

    Reduction: Reduced phenyl derivatives.

Scientific Research Applications

4-Chloro-3,5-dimethylphenyl diphenylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in pharmaceuticals due to its bioactive properties.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylphenyl diphenylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamoylation of active site residues, leading to the disruption of normal enzymatic activity. The chloro and methyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: Shares the chloro and methyl groups but lacks the carbamate moiety.

    Diphenylcarbamate: Contains the carbamate group but lacks the chloro and methyl substitutions.

    4-Chloro-3,5-dimethylphenyl 2-thiophenecarboxylate: Similar structure with a thiophene ring instead of the diphenylcarbamate group.

Uniqueness

4-Chloro-3,5-dimethylphenyl diphenylcarbamate is unique due to the combination of its chloro, methyl, and carbamate groups, which confer specific chemical and biological properties not found in the individual components or other similar compounds.

Properties

Molecular Formula

C21H18ClNO2

Molecular Weight

351.8 g/mol

IUPAC Name

(4-chloro-3,5-dimethylphenyl) N,N-diphenylcarbamate

InChI

InChI=1S/C21H18ClNO2/c1-15-13-19(14-16(2)20(15)22)25-21(24)23(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3

InChI Key

XJVWWHMJYROBPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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